molecular formula C17H18N2O6S2 B11016538 N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide

N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide

Cat. No.: B11016538
M. Wt: 410.5 g/mol
InChI Key: VBLWYBKABKNJTI-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide is a complex organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes both acetylsulfamoyl and benzylsulfonyl functional groups attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylsulfamoyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride under controlled conditions to form N-(4-acetylsulfamoyl)aniline.

    Formation of the Benzylsulfonyl Intermediate: Benzyl chloride reacts with sodium sulfite to form benzylsulfonic acid, which is then converted to benzylsulfonyl chloride using thionyl chloride.

    Coupling Reaction: The final step involves the coupling of N-(4-acetylsulfamoyl)aniline with benzylsulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of sulfonic acids and other oxidized derivatives.

    Reduction: Formation of amines and reduced sulfonyl derivatives.

    Substitution: Formation of substituted acetamides and sulfonamides.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylsulfamoyl)aniline
  • Benzylsulfonyl chloride
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide is unique due to the presence of both acetylsulfamoyl and benzylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H18N2O6S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-benzylsulfonylacetamide

InChI

InChI=1S/C17H18N2O6S2/c1-13(20)19-27(24,25)16-9-7-15(8-10-16)18-17(21)12-26(22,23)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20)

InChI Key

VBLWYBKABKNJTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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